beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride

Descripción

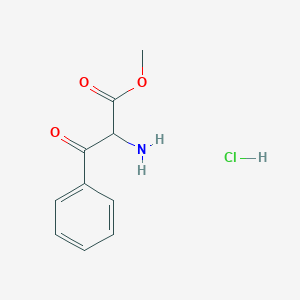

Beta-Oxo-DL-phenylalanine methyl ester hydrochloride is a synthetic amino acid derivative characterized by a ketone group at the β-position of the phenylalanine backbone. Structurally, it differs from DL-phenylalanine methyl ester hydrochloride (CAS: 5619-07-8) by the replacement of the α-amino group’s adjacent hydrogen with a carbonyl group (C=O). This modification alters its chemical reactivity, solubility, and biological activity.

Propiedades

Fórmula molecular |

C10H12ClNO3 |

|---|---|

Peso molecular |

229.66 g/mol |

Nombre IUPAC |

methyl 2-amino-3-oxo-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h2-6,8H,11H2,1H3;1H |

Clave InChI |

RKYMFPGHEJNRRP-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C(C(=O)C1=CC=CC=C1)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Esterification of Phenylalanine to Phenylalanine Methyl Ester Hydrochloride

The initial step typically involves converting DL-phenylalanine into its methyl ester hydrochloride form. A well-documented method uses thionyl chloride in methanol to achieve this transformation:

- Procedure : Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise to a stirred suspension of DL-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 mL) at 0 °C.

- Reaction conditions : The mixture is stirred for 24 hours at room temperature.

- Workup : The solvent is removed under reduced pressure, and the crude product is recrystallized from ethyl acetate/ethanol (95:5).

- Yield and purity : This yields a white solid of phenylalanine methyl ester hydrochloride with a 97% yield and melting point 150–154 °C, consistent with literature values.

This ester hydrochloride serves as the key intermediate for further functionalization.

Introduction of the Beta-Oxo Group

The beta-oxo functionality is introduced by acylation or formylation of the amino group or by oxidation strategies on the phenylalanine methyl ester. One reported approach involves the preparation of N-methylformyl-L-phenylalanine methyl ester as a precursor:

- Procedure : Sodium hydrogen carbonate (8.53 g, 101.6 mmol) is added to a chilled solution of L-phenylalanine methyl ester hydrochloride (10.8 g, 50.2 mmol) in water (100 mL).

- Reagent addition : Methyl chloroformate (4.4 mL, 55.7 mmol) is added dropwise.

- Reaction conditions : The mixture is stirred for 24 hours at room temperature.

- Extraction : Ethyl acetate is added; the organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield a colorless oil.

- Yield : Approximately 90% yield of N-methylformyl-L-phenylalanine methyl ester is obtained.

This intermediate can be further manipulated to introduce the beta-oxo group.

Reduction and Further Functionalization

Reduction of N-methylformyl derivatives with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at elevated temperatures yields N-methylphenylalaninol derivatives, which can be further oxidized or functionalized to achieve the beta-oxo compound:

- Procedure : N-methylformyl-L-phenylalanine methyl ester (5.02 g, 21.2 mmol) is added dropwise to a suspension of LiAlH4 (3.22 g, 84.8 mmol) in dry THF at 50 °C.

- Reaction time : Reflux for 5 hours, followed by careful quenching with aqueous sodium hydroxide.

- Workup : The mixture is filtered through Celite, washed, dried, and concentrated to yield the desired product.

Alternative Synthetic Routes

Other methods reported in the literature include the use of tandem Mukaiyama aldol-lactonization (TMAL) processes to synthesize beta-lactone derivatives related to beta-oxo amino acid esters, which can be converted to beta-oxo phenylalanine methyl esters. These methods involve:

- Use of zinc chloride and thioketeneacetals in dichloromethane to afford beta-lactones with high diastereoselectivity.

- Subsequent desilylation and Mitsunobu inversion reactions to control stereochemistry.

These advanced synthetic strategies enable the preparation of beta-oxo derivatives with precise stereochemical control, important for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Analytical and Spectroscopic Characterization

The prepared compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR data confirm the structure and purity, with characteristic chemical shifts for aromatic protons, methyl esters, and amino functionalities.

- Melting Points : Consistent with literature values, confirming the identity of crystalline intermediates.

- Optical Rotation : Measurements ([α]D) confirm stereochemical integrity.

- X-ray Crystallography : Used in advanced studies to determine stereochemistry of beta-lactone intermediates.

Summary of Research Findings

- The preparation of this compound is most reliably initiated by esterification of DL-phenylalanine using thionyl chloride in methanol.

- Subsequent formylation and reduction steps enable the introduction of beta-oxo functionality.

- Alternative synthetic routes involving beta-lactone intermediates provide stereochemical control and are valuable for drug development.

- The yields for each step are generally high (90%+), and the methods are reproducible with standard organic synthesis laboratory equipment.

- Comprehensive characterization ensures the purity and correct stereochemistry of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceuticals and as a chiral source in medicinal chemistry.

Industry: It is used in the production of polymers and other materials.

Mecanismo De Acción

The mechanism of action of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares beta-Oxo-DL-phenylalanine methyl ester hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications:

*Hypothetical molecular formula and weight inferred from structural analogs.

Key Structural and Functional Differences:

β-Keto Group vs. α-Amino Group: The β-keto group in the target compound replaces the α-amino group in DL-phenylalanine methyl ester hydrochloride. This substitution likely reduces basicity and alters hydrogen-bonding capacity, impacting interactions with enzymes or receptors .

Substituents on the Phenyl Ring :

- The 4-chloro derivative (PCPA methyl ester hydrochloride) introduces electron-withdrawing effects, increasing stability and enhancing blood-brain barrier penetration for central serotonin inhibition .

- The 4-hydroxyl group in α-methyl-DL-tyrosine methyl ester hydrochloride enables participation in redox reactions, critical for its role in dopamine regulation .

Physicochemical Properties: The β-keto group may increase polarity compared to the non-oxidized phenylalanine derivative, affecting solubility (e.g., in aqueous vs. organic phases). Chlorine or hydroxyl substituents further modulate lipophilicity and melting points, as seen in the tyrosine derivative (m.p. 192°C) vs. the chloro derivative .

Research Findings and Implications

- Enzyme Inhibition: The 4-chloro and α-methyl derivatives demonstrate that substituent position and type dictate target specificity. For example, PCPA methyl ester hydrochloride’s chlorine atom enhances selectivity for tryptophan hydroxylase over tyrosine hydroxylase , whereas the tyrosine derivative’s hydroxyl group targets dopamine synthesis . The β-keto analog may similarly inhibit enzymes requiring α-amino groups for catalysis.

- Synthetic Utility: Methyl ester hydrochlorides are widely used as protected intermediates in peptide synthesis. The β-keto variant could serve as a ketone donor in Strecker or Mannich reactions .

- Safety and Handling: All hydrochlorides require stringent PPE (gloves, goggles, respiratory protection) due to irritancy and hygroscopicity, as noted in methoxyacetyl fentanyl hydrochloride guidelines .

Actividad Biológica

Beta-Oxo-DL-phenylalanine methyl ester hydrochloride (CAS Number: 5619-07-8) is an alanine derivative notable for its diverse biological activities. This compound has gained attention in various fields, including pharmacology and nutrition, due to its potential ergogenic properties and its role in amino acid transport mechanisms.

- Molecular Formula : C₁₀H₁₄ClNO₂

- Molecular Weight : 215.677 g/mol

- Melting Point : 158-162°C

- Boiling Point : 264.2°C at 760 mmHg

- Flash Point : 126°C

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into ergogenic effects, neuroprotective properties, and potential anti-cancer activities.

Ergogenic Effects

Research indicates that amino acid derivatives, including beta-Oxo-DL-phenylalanine methyl ester, are beneficial as ergogenic dietary substances . They influence:

- Anabolic Hormone Secretion : These compounds can enhance the secretion of hormones like testosterone and growth hormone, which are crucial for muscle growth and recovery .

- Fuel Supply During Exercise : They provide an additional energy source during physical exertion, potentially improving performance and endurance .

- Mental Performance : Studies suggest improvements in cognitive function during stress-related tasks, making them valuable for athletes .

Neuroprotective Properties

Beta-Oxo-DL-phenylalanine methyl ester has been studied for its ability to cross the blood-brain barrier via the L-type amino acid transporter (LAT1). This transporter plays a significant role in delivering essential amino acids to the brain and has implications for:

- Neuroprotection : The compound may protect neuronal cells from damage and support cognitive functions .

- Therapeutic Applications in Neurodegenerative Diseases : Due to its ability to penetrate the blood-brain barrier, it is being investigated for potential use in treating conditions like Alzheimer's disease .

Anti-Cancer Potential

Recent studies have explored the role of LAT1 in cancer metabolism, where upregulation of this transporter is associated with increased nutritional demands of tumor cells. Beta-Oxo-DL-phenylalanine methyl ester may serve as a prodrug that enhances the delivery of therapeutic agents to cancer cells:

- Inhibition of Tumor Growth : Compounds that utilize LAT1 for transport have shown promise in reducing cancer cell proliferation both in vitro and in vivo .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the effectiveness of beta-Oxo-DL-phenylalanine methyl ester in enhancing physical performance by increasing muscle recovery rates post-exercise .

- Research on LAT1 indicated that beta-Oxo-DL-phenylalanine methyl ester could facilitate drug delivery into cancer cells, showcasing its dual role as both a nutrient and a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for β-Oxo-DL-phenylalanine Methyl Ester Hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves condensation of aldehydes with azlactones, followed by hydrolysis and hydrogenation steps to yield intermediates. For enantiomeric resolution, chiral chromatography or enzymatic resolution methods (e.g., using proteases) are recommended. Purity can be verified via HPLC with chiral columns or polarimetry .

- Key Considerations : Monitor reaction conditions (pH, temperature) during hydrolysis to prevent racemization. Use analytical techniques like NMR (e.g., -NMR for stereochemical confirmation) and mass spectrometry for structural validation .

Q. How should researchers handle and store β-Oxo-DL-phenylalanine Methyl Ester Hydrochloride to maintain stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. For lab use, prepare aliquots to minimize freeze-thaw cycles. Use desiccants in storage environments to avoid moisture absorption .

- Safety Protocols : Wear NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant lab coats during handling. Follow OSHA guidelines for accidental exposure (e.g., rinsing eyes with water for 15 minutes) .

Q. What analytical methods are recommended for characterizing β-Oxo-DL-phenylalanine Methyl Ester Hydrochloride?

- Methodological Answer :

- Purity : Titrimetric analysis (e.g., HCl titration for ester quantification) and HPLC with UV detection (≥98% purity threshold) .

- Structural Confirmation : - and -NMR to verify ester and oxo groups; IR spectroscopy for carbonyl (C=O) and amine (N-H) stretches .

- Enantiomeric Excess : Chiral GC or HPLC using cellulose-based columns (e.g., Chiralpak®) .

Advanced Research Questions

Q. How does β-Oxo-DL-phenylalanine Methyl Ester Hydrochloride interact with enzymatic systems, and what experimental designs can elucidate its inhibitory mechanisms?

- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to study competitive inhibition. For example, investigate its role as a tyrosine hydroxylase inhibitor by measuring dopamine synthesis rates in vitro. Include control experiments with L-NAME (a nitric oxide synthase inhibitor) to isolate specific pathways .

- Data Interpretation : Compare IC values with structurally similar inhibitors (e.g., α-methyl-DL-tyrosine derivatives) to assess selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for β-Oxo-DL-phenylalanine derivatives?

- Methodological Answer :

- Batch Variability : Perform LC-MS to check for impurities (e.g., residual solvents or diastereomers) that may affect bioactivity .

- Experimental Reproducibility : Standardize cell culture conditions (e.g., oxygen levels, serum-free media) when testing neurochemical effects. Use knockout models to validate target specificity .

Q. How can researchers optimize the stability of β-Oxo-DL-phenylalanine Methyl Ester Hydrochloride under physiological conditions for in vivo studies?

- Methodological Answer :

- Formulation : Prepare prodrugs (e.g., acetyl-protected derivatives) to enhance plasma stability. Use pharmacokinetic profiling (LC-MS/MS) to monitor hydrolysis rates in rodent models .

- Buffer Systems : Test phosphate-buffered saline (PBS) vs. HEPES at varying pH (6.5–7.4) to identify optimal storage conditions .

Q. What advanced techniques are available for studying the compound’s role in protein modification or peptide synthesis?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate the compound as a non-natural amino acid using Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser test or MALDI-TOF .

- Post-Translational Modification : Use fluorescence tagging (e.g., cyanophenylalanine derivatives) to track incorporation into peptides via Förster resonance energy transfer (FRET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.